

A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lisavanbulin*

Cat. No.: *B1194490*

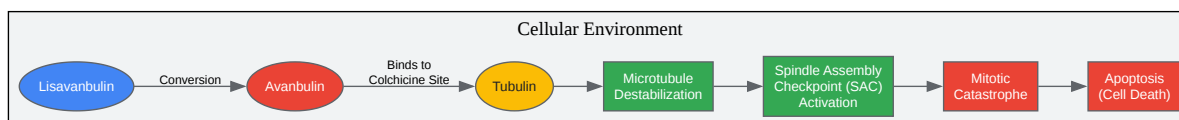
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This guide provides a comprehensive comparison of clinical trial outcomes for **Lisavanbulin** (BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation of **Lisavanbulin**'s performance, supported by detailed experimental protocols and a visualization of its mechanism of action.

Mechanism of Action: Targeting the Mitotic Spindle

Lisavanbulin is a prodrug that is converted in the body to its active form, avanbulin (BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and subsequent apoptotic cell death. A key feature of **Lisavanbulin** is its ability to cross the blood-brain barrier, a significant advantage for treating brain tumors like glioblastoma.



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Lisavanbulin's Mechanism of Action

Comparative Efficacy in Glioblastoma Clinical Trials

The following tables summarize the efficacy data from key clinical trials of **Lisavanbulin** and standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

Treatment Regimen	Trial Identifier	N	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Lisavanbulin + Radiotherapy	ABTC1601 (NCT03250299)	26	12.8 months	7.7 months	Not Reported
Temozolomide + Radiotherapy (Stupp Protocol)	EORTC 26981/22981 / NCIC CE.3	60	12.7 months	Not Reported	Not Reported
Radiotherapy Alone	EORTC 26981/22981 / NCIC CE.3	54	11.8 months	Not Reported	Not Reported

Table 2: Efficacy in Recurrent Glioblastoma

Treatment Regimen	Trial Identifier/Study	N	Median Overall Survival (OS)	6-Month Progression-Free Survival (PFS6)	Objective Response Rate (ORR)
Lisavanbulin (Oral)	NCT02490800 (Phase 2a, EB1-positive)	9 (evaluable)	Not Reported	Not Reported	11.1% (1 Partial Response)
Lisavanbulin (IV)	NCT02895360 (Phase 2a)	12	Not Reported	Not Reported	8.3% (1 Partial Response)
Bevacizumab (Single Agent)	BRAIN (NCT00345163)	85	9.2 months	42.6%	28.2%
Lomustine (Single Agent)	EORTC 26101 (NCT01290939)	149	8.6 months	Not Reported	Not Reported
Bevacizumab + Lomustine	EORTC 26101 (NCT01290939)	288	9.1 months	Not Reported	Not Reported

Comparative Safety Profiles

Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials

Treatment Regimen	Trial Identifier	Key Grade 3/4 Adverse Events
Lisavanbulin + Radiotherapy	ABTC1601 (NCT03250299)	Aseptic meningoencephalitis, hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, lymphopenia.[1]
Temozolomide + Radiotherapy (Stupp Protocol)	EORTC 26981/22981 / NCIC CE.3	Hematologic toxicities.
Lisavanbulin (IV)	NCT02895360 (Phase 2a)	Four Grade 3/4 adverse events were reported, but not specified in the provided abstract.[2]
Bevacizumab (Single Agent)	BRAIN (NCT00345163)	Hypertension, convulsion.
Bevacizumab + Lomustine	EORTC 26101 (NCT01290939)	Hematologic toxicities were more frequent in the combination arm.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is essential for a nuanced comparison of their outcomes.

Lisavanbulin Clinical Trials

1. ABTC1601 (NCT03250299): **Lisavanbulin** with Radiation in Newly Diagnosed MGMT Unmethylated Glioblastoma[3][4]

- Study Design: A multicenter, open-label, phase 1 dose-escalation study.
- Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter unmethylated glioblastoma.
- Treatment Regimen:

- Oral **Lisavanbulin** administered daily for 6 weeks.
- Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).
- A 4-week rest period followed the treatment phase.
- Primary Objective: To determine the maximum tolerated dose (MTD) of **Lisavanbulin** in combination with radiation therapy.
- Key Inclusion Criteria:
 - Histologically proven newly diagnosed glioblastoma.
 - MGMT promoter unmethylated status.
 - Recovery from the immediate post-operative period.
- Key Exclusion Criteria:
 - Prior radiation therapy or chemotherapy for glioblastoma.

2. NCT02490800: Oral **Lisavanbulin** in Recurrent Glioblastoma[2][3][5]

- Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.
- Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade gliomas who have failed standard therapy. The phase 2a portion focused on patients with EB1-positive tumors.
- Treatment Regimen: Oral **Lisavanbulin** administered once daily in 28-day cycles.
- Primary Objectives:
 - Phase 1: To determine the MTD of oral **Lisavanbulin**.
 - Phase 2a: To assess the anti-tumor activity of oral **Lisavanbulin** in patients with EB1-positive recurrent glioblastoma.
- Key Inclusion Criteria:

- Recurrent or progressive glioblastoma or high-grade glioma.
- Failure of standard therapy.
- Phase 2a: EB1-positive tumor tissue.
- Key Exclusion Criteria:
 - Requirement for >6 mg/day of dexamethasone.
 - Symptomatic brain metastases in patients with solid tumors.
 - Peripheral neuropathy \geq Grade 2.

Comparator Clinical Trials

1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly Diagnosed Glioblastoma

- Study Design: A randomized, multicenter, open-label, phase 3 trial.
- Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.
- Treatment Regimens:
 - Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over 6 weeks.
 - Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral temozolomide (75 mg/m²), followed by six cycles of adjuvant oral temozolomide (150-200 mg/m² for 5 days every 28 days).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Primary Objective: To compare overall survival between the two treatment arms.
- Key Inclusion Criteria:
 - Newly diagnosed, histologically confirmed glioblastoma.
 - Age 18-70 years.

- WHO performance status of 0-2.
- Key Exclusion Criteria:
 - Prior chemotherapy or radiotherapy for glioblastoma.

2. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma

- Study Design: A phase 2, multicenter, open-label, non-comparative trial.
- Patient Population: Adults with recurrent glioblastoma.
- Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.
- Primary Objectives: To evaluate the 6-month progression-free survival and objective response rate.
- Key Inclusion Criteria:
 - Recurrent glioblastoma.
 - Prior treatment with temozolomide and radiation.
- Key Exclusion Criteria:
 - Clinically significant cardiovascular disease.
 - Inadequately controlled hypertension.

3. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma^[9]

- Study Design: A randomized, open-label, phase 3 trial.
- Patient Population: Adults with the first recurrence of glioblastoma.
- Treatment Regimens:
 - Arm 1 (Combination): Lomustine (90 mg/m² orally every 6 weeks) and bevacizumab (10 mg/kg intravenously every 2 weeks).^[9]

- Arm 2 (Lomustine alone): Lomustine (110 mg/m² orally every 6 weeks).[9]
- Primary Objective: To compare overall survival between the two treatment arms.
- Key Inclusion Criteria:
 - First recurrence of glioblastoma.
 - Prior chemoradiation with temozolomide.
- Key Exclusion Criteria:
 - Prior treatment with bevacizumab or lomustine.

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- To cite this document: BenchChem. [A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes>]

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